4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline
Description
4-(4-Benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline is a substituted aniline derivative featuring a benzylpiperazine moiety at the para position of the aniline ring and an N-(thiophen-2-ylmethyl) substituent. Its molecular formula is C₂₂H₂₆N₄S, with a molecular weight of 378.53 g/mol.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-2-5-19(6-3-1)18-24-12-14-25(15-13-24)21-10-8-20(9-11-21)23-17-22-7-4-16-26-22/h1-11,16,23H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBFAJNWNVGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-benzylpiperazine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or aniline derivatives.
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain pathways, leading to biological effects such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-(4-Methylpiperazino)aniline
- Molecular Formula : C₁₁H₁₇N₃
- Molecular Weight : 191.27 g/mol
- Key Features: Replaces the benzyl group with a methyl substituent on the piperazine. The absence of the thiophen-2-ylmethyl group simplifies the structure, making it a precursor in drug synthesis .
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 250.30 g/mol
- Key Features : Incorporates an ethyl group on piperazine and a nitro substituent at the ortho position of the aniline. The nitro group introduces strong electron-withdrawing effects, altering reactivity and electronic properties. The ethyl group marginally increases hydrophobicity compared to methyl derivatives .
5-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline
- Molecular Formula : C₂₈H₃₂N₄O₄S
- Molecular Weight : 520.64 g/mol
- Key Features : Features a sulfonyl group on piperazine, enhancing polarity and hydrogen-bonding capacity. The isopropylbenzyl substituent and nitro group create a sterically demanding, electron-deficient scaffold, contrasting with the thiophene’s electron-rich nature in the target compound .
Variations in the Aniline Substituents
N-(Thiophen-2-ylmethyl)aniline Derivatives
- Example : 4-Methyl-N-(thiophen-2-ylmethyl)aniline
- Molecular Formula : C₁₂H₁₃NS
- Molecular Weight : 203.30 g/mol
- Key Features : Retains the thiophen-2-ylmethyl group but lacks the benzylpiperazine moiety. This simpler structure highlights the role of the thiophene in modulating electronic properties, as evidenced by NMR data showing distinct aromatic proton environments .
4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
- Molecular Formula : C₁₃H₁₈F₃N₃
- Molecular Weight : 273.30 g/mol
Ortho-Substituted Piperazine Analogs
2-(4-Benzyl-piperazin-1-yl)aniline
- Molecular Formula : C₁₇H₂₁N₃
- Molecular Weight : 267.37 g/mol
- Key Features : Positions the benzylpiperazine group at the ortho position of the aniline. Steric hindrance from the ortho substitution may reduce conformational flexibility and alter binding interactions compared to the para-substituted target compound .
Structural and Physicochemical Property Analysis
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₆N₄S | 378.53 | Benzylpiperazine, Thiophen-2-ylmethyl | High lipophilicity, π-π interactions |
| 4-(4-Methylpiperazino)aniline | C₁₁H₁₇N₃ | 191.27 | Methylpiperazine | Improved solubility, simplified structure |
| 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline | C₁₂H₁₈N₄O₂ | 250.30 | Ethylpiperazine, Nitro | Electron-deficient, reactive |
| 5-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-... | C₂₈H₃₂N₄O₄S | 520.64 | Sulfonylpiperazine, Nitro, Isopropylbenzyl | Polar, sterically hindered |
| 4-Methyl-N-(thiophen-2-ylmethyl)aniline | C₁₂H₁₃NS | 203.30 | Thiophen-2-ylmethyl | Electron-rich aromatic system |
Implications for Drug Design and Material Science
- Lipophilicity : The benzylpiperazine and thiophene groups in the target compound enhance membrane permeability, advantageous for CNS-targeting drugs. Methyl or sulfonyl substituents (e.g., in ) improve solubility but may reduce bioavailability.
- Electronic Effects : Nitro and trifluoromethyl groups () introduce electron-withdrawing effects, favoring electrophilic reactions. Thiophene’s electron-rich nature () supports charge-transfer interactions in materials science.
- Synthetic Accessibility : Reductive N-alkylation (as in ) is a viable route for introducing thiophen-2-ylmethyl groups. Piperazine modifications (e.g., sulfonylation in ) require specialized reagents.
Biological Activity
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline, with the chemical formula , is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound primarily interacts with neurotransmitter systems, particularly through binding to dopamine and serotonin receptors . These interactions can modulate neurotransmission, influencing various physiological processes such as mood regulation, cognition, and behavior.
Key Targets
- Carbonic Anhydrase (CA) Enzymes : The compound exhibits inhibitory effects on human carbonic anhydrase I and II (CAI and CAII), crucial for maintaining pH and CO2 homeostasis in physiological functions.
- Neurotransmitter Receptors : It influences the activity of neurotransmitters by acting as an agonist or antagonist, affecting their release and uptake.
Cellular Effects
The compound's impact on cellular processes includes:
- Altered Gene Expression : It can modify gene expression related to neurotransmitter synthesis and degradation.
- Cell Signaling Pathways : The compound affects signaling pathways involving neurotransmitters, leading to changes in neuronal activity and function.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent:
- Therapeutic Effects : Lower doses may provide therapeutic benefits by modulating neurotransmitter systems.
- Toxic Effects : Higher doses could lead to adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.
Antitumor Activity
A study evaluated a series of compounds related to this compound for their antiproliferative effects against cancer cell lines. One notable derivative exhibited IC50 values between 0.029 and 0.147 μM against four types of cancer cells, demonstrating significant antitumor potential. The compound was found to induce G2/M phase arrest and trigger apoptosis in cancer cells .
Neuropharmacological Studies
In neuropharmacological research, the compound has been shown to influence synaptic transmission and alter receptor expression over time. Prolonged exposure led to adaptive changes in neurotransmitter levels, impacting overall cellular responses. This suggests potential applications in treating neurological disorders.
Summary of Biological Activities
Dosage Response Summary
| Dose Range (mg/kg) | Effect Observed | Reference |
|---|---|---|
| Low (1-10) | Therapeutic effects | |
| High (>10) | Toxic/adverse effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
